molecular formula C20H21NO2 B11548719 N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline

N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline

Cat. No.: B11548719
M. Wt: 307.4 g/mol
InChI Key: FTGYOWXHDZLMKL-UHFFFAOYSA-N
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Description

(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE is an organic compound characterized by its unique structure, which includes a methanimine group attached to a phenyl ring substituted with two prop-2-en-1-yloxy groups and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 2,4-bis(prop-2-en-1-yloxy)benzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-methylaniline in the presence of an acid catalyst to form the final product, (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Trimethoxyphenylsilane: Phenyl derivatives with methoxy groups.

Uniqueness

(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE is unique due to its specific substitution pattern and the presence of both allyl and methanimine groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-METHYLPHENYL)METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

1-[2,4-bis(prop-2-enoxy)phenyl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C20H21NO2/c1-4-12-22-19-11-8-17(20(14-19)23-13-5-2)15-21-18-9-6-16(3)7-10-18/h4-11,14-15H,1-2,12-13H2,3H3

InChI Key

FTGYOWXHDZLMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC=C)OCC=C

Origin of Product

United States

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